molecular formula C8H4ClF3N2 B6605544 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 2230804-23-4

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B6605544
CAS No.: 2230804-23-4
M. Wt: 220.58 g/mol
InChI Key: WCLTWNIYGNFLNG-UHFFFAOYSA-N
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Description

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features both chlorine and trifluoromethyl groups attached to a pyrrolo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of chlorinated and fluorinated reagents under controlled conditions to achieve the desired substitution pattern .

For example, a typical synthetic route might start with the preparation of a pyridine derivative, followed by chlorination and trifluoromethylation steps.

Industrial Production Methods

Industrial production of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production of by-products. Techniques such as continuous flow chemistry and high-throughput screening of reaction conditions are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-5-2-14-6-3-13-1-4(7(5)6)8(10,11)12/h1-3,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLTWNIYGNFLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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